molecular formula C12H20Cl2O9 B12782397 6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside CAS No. 55832-24-1

6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside

Cat. No.: B12782397
CAS No.: 55832-24-1
M. Wt: 379.18 g/mol
InChI Key: CBVOUKZSNIOEJW-QBMZZYIRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside involves several key steps:

    Tritylation: Sucrose is reacted with a tritylating agent to protect the hydroxyl groups.

    Acetylation: The tritylated product is then acetylated.

    Detritylation: The acetylated product undergoes detritylation.

    Isomerization: The resulting penta-acetate is isomerized.

    Chlorination: The isomerized product is chlorinated.

    Deacetylation: Finally, the chlorinated product is deacetylated to yield sucralose.

Industrial Production Methods

Industrial production of sucralose follows a similar synthetic route but is optimized for large-scale manufacturing. The process ensures high yield and purity of the final product, making it suitable for use in various food and beverage applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of sucralose include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups .

Scientific Research Applications

6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of carbohydrate chemistry and synthetic methodologies.

    Biology: Investigated for its effects on sweet taste receptors and metabolic pathways.

    Medicine: Explored for potential therapeutic applications, including its impact on insulin secretion and glucose metabolism.

    Industry: Widely used as a non-nutritive sweetener in food and beverages

Mechanism of Action

The mechanism of action of 6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside involves its interaction with sweet taste receptors (T1R2/T1R3) on enteroendocrine cells. This interaction leads to increased secretion of hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic peptide, which play roles in glucose metabolism and insulin secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside is unique due to its high sweetness intensity, stability under various conditions, and lack of a bitter aftertaste. These properties make it a preferred choice for use in a wide range of food and beverage products .

Properties

CAS No.

55832-24-1

Molecular Formula

C12H20Cl2O9

Molecular Weight

379.18 g/mol

IUPAC Name

(2R,3R,4R,5R,6R)-5-chloro-2-[(2S,3S,4S,5S)-5-(chloromethyl)-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol

InChI

InChI=1S/C12H20Cl2O9/c13-1-4-7(17)10(20)12(3-16,22-4)23-11-9(19)8(18)6(14)5(2-15)21-11/h4-11,15-20H,1-3H2/t4-,5-,6+,7-,8+,9-,10+,11-,12+/m1/s1

InChI Key

CBVOUKZSNIOEJW-QBMZZYIRSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CO)O)O)Cl)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CO)O)O)Cl)O

Origin of Product

United States

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